

Spectroscopic Blueprint of L-Tyrosinamide: An In-depth Technical Guide

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For Immediate Release

This technical guide provides a comprehensive spectroscopic analysis of **L-Tyrosinamide**, a derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical applications.

Introduction to L-Tyrosinamide

L-Tyrosinamide, with the chemical formula $C_9H_{12}N_2O_2$, is an amino acid amide derived from L-tyrosine by the substitution of the carboxylic acid hydroxyl group with an amino group.[1] This modification significantly alters its chemical properties, influencing its potential applications in peptide synthesis and as a pharmacological agent. Understanding its precise molecular structure is paramount, and spectroscopic techniques provide the necessary analytical depth.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy



Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within the **L-Tyrosinamide** molecule. While experimental data for **L-Tyrosinamide** is not readily available in public databases, predicted spectra and data from the closely related L-tyrosine provide a strong basis for interpretation. In a deuterated solvent such as D₂O, the signals from the labile protons of the amino (-NH₂), amide (-CONH₂), and hydroxyl (-OH) groups will exchange with deuterium and may not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for **L-Tyrosinamide**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Η-α	~3.7	Triplet	1H
Н-β	~2.9, ~2.7	Doublet of Doublets	2H
Aromatic H	~7.0 (ortho to -CH ₂)	Doublet	2H
Aromatic H	~6.7 (ortho to -OH)	Doublet	2H

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in **L- Tyrosinamide**. The presence of the amide carbonyl, aromatic carbons, and aliphatic carbons can be clearly distinguished.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosinamide



Carbon Atom	Chemical Shift (ppm)
Carbonyl (C=O)	~175
Aromatic C-OH	~155
Aromatic C-CH ₂	~130
Aromatic CH (ortho to -CH ₂)	~130
Aromatic CH (ortho to -OH)	~115
α-Carbon	~56
β-Carbon	~37

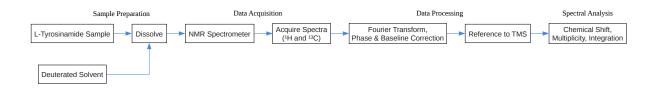
Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra can be obtained by following a standardized protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of high-purity (>95%) L-Tyrosinamide
 in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it
 can influence chemical shifts.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
 For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.





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Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **L-Tyrosinamide** is expected to show characteristic absorption bands for its hydroxyl, amino, amide, and aromatic groups.

Table 3: Expected IR Absorption Bands for L-Tyrosinamide

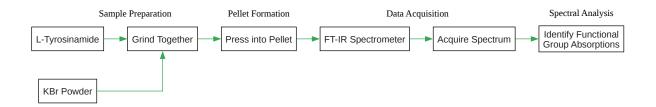
Functional Group	Wavenumber (cm ^{−1})	Intensity	Vibration
O-H (Phenol)	3400-3200	Strong, Broad	Stretch
N-H (Amine & Amide)	3400-3200	Strong, Broad	Stretch
C-H (Aromatic)	3100-3000	Medium	Stretch
C-H (Aliphatic)	3000-2850	Medium	Stretch
C=O (Amide I)	~1650	Strong	Stretch
N-H (Amide II)	~1550	Medium	Bend
C=C (Aromatic)	1600-1450	Medium	Stretch
C-O (Phenol)	~1250	Strong	Stretch



Experimental Protocol for FT-IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like **L-Tyrosinamide** is the Potassium Bromide (KBr) pellet technique.

- Sample Preparation: Grind a small amount (1-2 mg) of dry L-Tyrosinamide with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.



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Caption: Experimental workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

ESI-MS Analysis



Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **L-Tyrosinamide**. In positive ion mode, the protonated molecule [M+H]⁺ is expected. The exact mass of **L-Tyrosinamide** is 180.0899 g/mol .

Table 4: Mass Spectrometry Data for L-Tyrosinamide

lon	Calculated m/z	Observed m/z
[M+H]+	181.0972	181.0972[1]

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. The fragmentation of **L-Tyrosinamide** is expected to involve the loss of small neutral molecules and cleavage of the amide bond.

Table 5: MS/MS Fragmentation of **L-Tyrosinamide** ($[M+H]^+ = 181.1$)

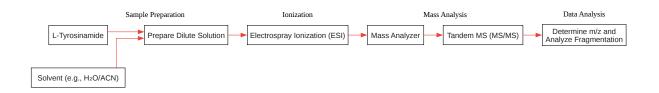
Fragment Ion (m/z)	Proposed Loss
164.1	Loss of NH₃
136.1	Loss of the amide group (-CONH2) and rearrangement

Note: Observed fragment ions from PubChem CID 151243.[1]

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **L-Tyrosinamide** (e.g., 1-10 μg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
- Instrumentation: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the precursor ion corresponding to [M+H]⁺.





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Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic analysis of **L-Tyrosinamide** through NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of the molecule. The combined data from these techniques confirms the presence of all key functional groups and the overall molecular structure. This guide serves as a valuable resource for the unambiguous identification and characterization of **L-Tyrosinamide** in various scientific and industrial settings.

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References

- 1. L-Tyrosinamide | C9H12N2O2 | CID 151243 PubChem [pubchem.ncbi.nlm.nih.gov]
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